Crystal Engineering: Quantitative Catemer vs. Dimer Hydrogen-Bonding Architecture
3-(2-Formylphenoxy)propanoic acid (ortho-isomer) crystallizes in a non-centrosymmetric orthorhombic space group (Pbca), forming a catemeric (chain-like) hydrogen-bonded motif along the [100] crystallographic direction. This is a direct and quantifiable departure from the centrosymmetric dimeric motif typically formed by carboxylic acids in this class, including its para-substituted analog (CAS 70170-91-1) [1]. The crystal data confirms the unit cell dimensions (a = 15.269 Å, b = 7.167 Å, c = 17.136 Å, V = 1875.2 ų) and the absence of an inversion center, a strict requirement for second-harmonic generation (SHG) and non-linear optical (NLO) materials [1].
| Evidence Dimension | Crystal Packing Motif / Space Group |
|---|---|
| Target Compound Data | Orthorhombic, Space group Pbca; Catemeric (chain-like) motif along [100] direction; Non-centrosymmetric [1] |
| Comparator Or Baseline | Class-level expectation for carboxylic acid dimers: Centrosymmetric R₂²(8) dimeric motif; typically crystallizes in centrosymmetric space groups (e.g., P-1, P2₁/c) |
| Quantified Difference | Catenation replaces dimer formation; Space group Pbca (orthorhombic, non-centrosymmetric) vs. typical dimer centro-symmetry |
| Conditions | Single-crystal X-ray diffraction (XRD) at T = 293 K [1] |
Why This Matters
Non-centrosymmetric packing is a prerequisite for non-linear optical (NLO) activity and second-harmonic generation (SHG); the dimeric packing of the para-isomer renders it unsuitable for these specific optoelectronic applications.
- [1] Blockhuys, F. et al. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, E66, o2572. View Source
